2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrClO2 and a molecular weight of 275.53 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a bromo and chloro phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 2-bromo-5-chlorobenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring . The reaction is usually carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclopropane derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(2-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C10H8BrClO2 |
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Molecular Weight |
275.52 g/mol |
IUPAC Name |
2-(2-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrClO2/c11-9-2-1-5(12)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) |
InChI Key |
VAZGVITZCKXUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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